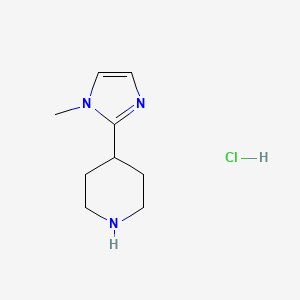

4-(1-Methylimidazol-2-yl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYCEGKVIURLCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1-Methylimidazol-2-yl)piperidine hydrochloride mechanism of action

This guide provides an in-depth technical analysis of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride , a critical pharmacophoric scaffold used in the development of next-generation neuropsychiatric therapeutics.

While the molecule itself is primarily a chemical intermediate (CAS 1198420-89-1), it serves as the bioactive core for a class of Muscarinic Acetylcholine Receptor (mAChR) Agonists , specifically targeting M1 and M4 subtypes for the treatment of Alzheimer’s disease and schizophrenia.

Pharmacophoric Scaffold & Mechanism of Action

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a piperidine ring linked to the C2 position of an N-methylated imidazole.[1] This structural motif acts as a bioisostere of acetylcholine , enabling the design of ligands that bind with high affinity to G-Protein Coupled Receptors (GPCRs), particularly the muscarinic M1 and M4 subtypes.

-

Molecular Formula: C

H -

Primary Application: Synthesis of bicyclic aza-compounds (M1/M4 agonists).

-

Therapeutic Relevance: Cognitive enhancement (Pro-cognitive), antipsychotic activity.

Structural Pharmacology: The Acetylcholine Mimic

The mechanism of action begins with the molecule's structural ability to mimic the endogenous neurotransmitter acetylcholine (ACh).

-

Cationic Center: The secondary amine of the piperidine ring (protonated at physiological pH) mimics the quaternary ammonium head of ACh, forming an essential ionic interaction with a conserved aspartate residue (e.g., Asp105 in M1) in the receptor's orthosteric binding pocket.

-

Pi-Electron System: The 1-methylimidazole ring serves as a bioisostere for the ester group of ACh, engaging in dipole-dipole interactions and aromatic pi-stacking with tyrosine and tryptophan residues (e.g., Trp378) within the receptor transmembrane domain.

-

Conformational Rigidity: Unlike the flexible ACh molecule, the piperidine-imidazole bond restricts conformational freedom, reducing the entropic cost of binding and potentially enhancing selectivity for specific receptor subtypes (M1/M4) over others (M2/M3).

Mechanism of Action (Therapeutic Context)

The pharmacological utility of this scaffold lies in its conversion into potent M1/M4 Receptor Agonists . The mechanism described below details the signaling pathways activated when drugs derived from this scaffold bind to their target receptors.

A. M1 Receptor Signaling (Pro-Cognitive Pathway)

The M1 receptor is the predominant muscarinic subtype in the cortex and hippocampus.[5] Agonists containing the 4-(1-methylimidazol-2-yl)piperidine core activate the Gq/11 signaling cascade.

-

Ligand Binding: The piperidine moiety anchors the ligand in the orthosteric site.

-

G-Protein Activation: Conformational change in the M1 receptor activates the G

q subunit. -

Effector Activation: G

q stimulates Phospholipase C -

Second Messenger Release: PLC

hydrolyzes PIP -

Calcium Mobilization: IP

triggers Ca -

Non-Amyloidogenic Processing: Activation of Protein Kinase C (PKC) promotes the

-secretase pathway, reducing the formation of toxic amyloid-

B. M4 Receptor Signaling (Antipsychotic Pathway)

The M4 receptor is highly expressed in the striatum. Agonists derived from this scaffold activate the Gi/o signaling cascade.

-

G-Protein Activation: Ligand binding activates the G

i/o subunit. -

cAMP Inhibition: G

i inhibits Adenylyl Cyclase , reducing intracellular cAMP levels. -

Modulation of Dopamine: Reduced cAMP signaling in striatal neurons counteracts dopaminergic hyperactivity, providing antipsychotic effects without the extrapyramidal side effects typical of D2 antagonists.

C. Pathway Visualization

The following diagram illustrates the dual signaling mechanism facilitated by ligands based on this scaffold.

Figure 1: Dual signaling mechanism of M1/M4 agonists derived from the 4-(1-Methylimidazol-2-yl)piperidine scaffold.

Experimental Validation Protocols

To validate the activity of compounds synthesized from this intermediate, the following assays are standard.

Protocol A: Calcium Flux Assay (M1 Activation)

Objective: Quantify Gq-mediated Ca

-

Cell Line: CHO-K1 cells stably expressing human M1 receptors.

-

Reagent: FLIPR Calcium 6 Assay Kit.

-

Procedure:

-

Seed cells (10k/well) in 384-well black plates; incubate overnight.

-

Load cells with Calcium 6 dye for 2 hours at 37°C.

-

Prepare serial dilutions of the test compound (derived from the scaffold) in HBSS buffer.

-

Add compound to cells and monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

-

-

Data Analysis: Calculate EC

based on peak fluorescence relative to the maximal response of Acetylcholine (10

Protocol B: Radioligand Binding Assay

Objective: Determine binding affinity (

-

Membrane Prep: Homogenize CHO-hM1 cell membranes.

-

Tracer: Use [³H]-N-Methylscopolamine (NMS) at 0.2 nM.

-

Incubation: Mix membranes, tracer, and test compound (10 pM - 10

M) in binding buffer (50 mM Tris-HCl, pH 7.4). Incubate for 2 hours at 25°C. -

Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

-

Detection: Measure radioactivity via liquid scintillation counting.

-

Calculation:

.

Physicochemical Properties & Handling

For researchers utilizing CAS 1198420-89-1 as a raw material:

| Property | Value | Implication |

| Molecular Weight | 201.70 g/mol | Low MW allows for fragment-based drug design. |

| Appearance | White to off-white solid | Visual purity check. |

| Solubility | Water, Methanol, DMSO | Highly soluble due to HCl salt form; suitable for aqueous assays. |

| Storage | Hygroscopic; Store at -20°C | Prevent moisture absorption to maintain stoichiometry. |

| pKa (Piperidine) | ~10.5 | Protonated at physiological pH (essential for binding). |

References

-

Brown, A. J., et al. (2018). "Muscarinic Acetylcholine Receptor Agonists."[5][6] US Patent 10,961,225 B2.[3] Link

- Identifies the compound as a key intermediate (Intermedi

-

Conn, P. J., et al. (2009). "Allosteric modulators of muscarinic receptors as a novel approach for the treatment of CNS disorders." Trends in Pharmacological Sciences, 30(3), 148-155. Link

- Provides mechanistic context for M1/M4 signaling p

-

Oakwood Chemical. (2024). "Product Specification: this compound." Link

-

Sosei Heptares. (2019). "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists." European Patent EP 3406609 B1. Link

- Confirms the structural role of the piperidine-imidazole scaffold in drug design.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

The N-Methylimidazole Moiety: A Technical Guide to Biological Activity and Medicinal Application

The following technical guide details the medicinal chemistry, pharmacology, and chemical biology of the N-methylimidazole moiety.

Executive Summary

The N-methylimidazole (NMI) moiety (1-methyl-1H-imidazole) serves as a critical pharmacophore in modern drug design, distinct from its unmethylated parent, imidazole. Its biological utility stems from a unique physicochemical profile: the "tautomer lock" effect, which fixes the nitrogen electron density, enhances lipophilicity, and alters hydrogen bonding vectors.

This guide analyzes the NMI moiety’s role in three distinct domains:

-

Kinase Inhibition: Enhancing hydrophobic packing and reducing desolvation penalties (e.g., Nilotinib).

-

Chemical Biology: Sequence-specific DNA recognition via hairpin polyamides.

-

Cholinergic Agonism: Mimicking acetylcholine in natural products (e.g., Pilocarpine).

Physicochemical Architecture

The "Tautomer Lock" Mechanism

Unlike imidazole, which exists as a rapidly equilibrating mixture of

| Property | Imidazole (Unsubstituted) | N-Methylimidazole (NMI) | Medicinal Consequence |

| Tautomerism | None (Fixed) | Defined H-bond vector; reduced entropy loss upon binding. | |

| H-Bonding | Donor & Acceptor | Acceptor Only | Eliminates donor penalty in hydrophobic pockets. |

| Basicity ( | ~6.95 | ~7.0 – 7.4 | Slightly increased basicity due to inductive effect of methyl group. |

| Lipophilicity | Low (Polar) | Moderate | Improved membrane permeability; better hydrophobic packing. |

| LUMO Energy | Higher | Lower | Increased electrophilicity at C2 position (relevant for metabolic oxidation). |

Electronic Distribution & Coordination

The

-

Hydrogen Bond Acceptance: Critical for interaction with backbone amides in proteins.

-

Metal Coordination: Binds Heme iron (

) in CYP450 enzymes and metalloproteins. -

Cation-

Interactions: The electron-rich

Pharmacophore Case Studies

Kinase Inhibitors: The Nilotinib Optimization

Drug: Nilotinib (Tasigna) Target: BCR-ABL Tyrosine Kinase Mechanism: In the development of Nilotinib from Imatinib, the N-methylpiperazine moiety was replaced with an N-methylimidazole group. This substitution was driven by thermodynamic optimization:

-

Desolvation Penalty: The N-methylpiperazine required breaking strong water H-bonds to bind. The NMI group is less solvated, reducing the energetic cost of binding.

-

Shape Complementarity: The NMI moiety fits snugly into a hydrophobic pocket formed by Ile360 and His361 (in the ABL kinase domain), improving van der Waals contacts.

-

H-Bond Removal: It removes an unfavorable electrostatic interaction present in the Imatinib complex.

Figure 1: Rational design progression from Imatinib to Nilotinib highlighting the role of the NMI moiety.[1][2]

DNA Recognition: The Hairpin Polyamide Code

Application: Gene Regulation / Chemical Biology Mechanism: Synthetic polyamides containing N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids bind the minor groove of DNA.[3][4][5][6] The sequence of Im/Py rings creates a code that reads the DNA base pairs.

-

Im/Py Pair: Distinguishes G·C base pairs. The NMI nitrogen (

) forms a specific hydrogen bond with the exocyclic amino group of Guanine. -

Py/Im Pair: Distinguishes C·G base pairs.

-

Py/Py Pair: Binds A·T or T·A (degenerate).

This "programmable" recognition allows researchers to target specific gene promoters to inhibit transcription factors.

Muscarinic Agonists: Pilocarpine

Drug: Pilocarpine Target: Muscarinic Acetylcholine Receptors (M3) Mechanism: Pilocarpine contains a 1-methylimidazole ring linked to a butyrolactone.

-

The basic N3 nitrogen mimics the quaternary ammonium of acetylcholine (protonated at physiological pH).

-

The N-methyl group provides the necessary steric bulk and lipophilicity to fit the agonist binding site, correctly positioning the positive charge relative to the ester/lactone oxygen.

Metabolism and Toxicology

Metabolic Stability & Pathways

The N-methyl group on the imidazole ring is generally metabolically robust but susceptible to specific oxidative pathways mediated by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6).

-

Ring Oxidation (Major): Oxidation at the C2 or C4/5 positions leads to hydroxy-imidazoles, which often rearrange or ring-open to form reactive aldehydes or glyoxals.

-

N-Demethylation (Minor): While less common than O-demethylation, the N-methyl group can be removed, reverting the compound to the parent imidazole.

-

Heme Coordination (Inhibition): The unhindered

lone pair can coordinate directly to the Heme iron of CYP450, acting as a reversible inhibitor (Type II binding spectrum).

Figure 2: Primary metabolic and interactive pathways for the N-methylimidazole moiety in biological systems.

Toxicology (Ionic Liquids Context)

In the context of Ionic Liquids (ILs) (e.g., 1-alkyl-3-methylimidazolium chloride), the NMI moiety is the "head group."[1]

-

Mechanism of Toxicity: The cationic NMI head group interacts electrostatically with the negatively charged bacterial cell membrane, while the alkyl tail inserts into the lipid bilayer, causing pore formation and leakage.

-

ROS Generation: High concentrations of NMI-based ILs can trigger reactive oxygen species (ROS) accumulation in eukaryotic cells.

Experimental Protocols

Protocol: Synthesis of 1-Methylimidazole Derivative (Methylation)

Use this standard protocol to introduce the N-methyl moiety onto a substituted imidazole substrate.

Reagents:

-

Substituted Imidazole substrate (1.0 eq)[1]

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Methyl Iodide (

) (1.1 eq) -

Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

-

Dissolution: Dissolve the imidazole substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or -

Deprotonation: Add

and stir at room temperature for 30 minutes to ensure deprotonation of the -

Alkylation: Cool the solution to 0°C. Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC or LC-MS (Target mass:

). -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

. -

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol: DNA Binding Assay (Thermal Melting Shift)

Validates the binding of NMI-containing polyamides to DNA.

Reagents:

-

dsDNA oligomer (target sequence, e.g., 5'-TGTTA-3') (2

M) -

NMI-Polyamide ligand (variable conc.)

-

Buffer: 10 mM Sodium Cacodylate, 10 mM KCl, 10 mM

, 5 mM

Procedure:

-

Preparation: Mix DNA and Ligand in buffer to achieve ratios of 1:0, 1:1, and 1:2.

-

Equilibration: Incubate at 25°C for 30 minutes.

-

Measurement: Monitor UV absorbance at 260 nm while heating from 25°C to 95°C at a rate of 0.5°C/min.

-

Analysis: Determine the melting temperature (

) from the first derivative of the absorbance curve.-

Result: A

indicates strong specific binding.

-

References

-

Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141. Link

-

Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

-

Manallack, D. T., et al. (2005). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

- Wong, L. L. (1998). "Cytochrome P450: Structure, mechanism, and biochemistry." Plenum Press.

-

Jain, N., et al. (2013). "Ionic liquids: A potential source of synthetic antimicrobial agents." Current Organic Chemistry, 17(20). Link

-

Ataman Chemicals. "1-Methylimidazole Technical Data Sheet." Link

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Programmable pyrrole-imidazole polyamides: A potent tool for DNA targeting [html.rhhz.net]

- 5. Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cco.caltech.edu [cco.caltech.edu]

Solubility Profile and Process Chemistry of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

[1][2][3]

Executive Summary

4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1) is a critical bicyclic amine intermediate, most notably utilized in the synthesis of second-generation antihistamines such as Bepotastine Besilate .[1][2][3][4][5] As a hydrochloride salt of a diamine, its solubility profile is dominated by strong ionic lattice energies and hydrogen bonding potential.

This guide provides a technical analysis of its solubility landscape, distinguishing between thermodynamic solubility (for formulation) and kinetic solubility (for process chemistry).[3] It establishes protocols for solvent selection during recrystallization and extraction, addressing the common challenge of handling highly polar ionic salts in organic synthesis.[2]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.[2][3]

| Property | Data | Technical Implication |

| CAS Number | 1198420-89-1 | Unique identifier for the HCl salt form.[1][2][3][4][5] |

| Molecular Formula | C | Contains both imidazole and piperidine nitrogen centers.[3] |

| Molecular Weight | 201.70 g/mol | Low MW facilitates high molar solubility in competent solvents.[2][3] |

| Melting Point | >235°C (dec.)[2][3][4] | High lattice energy; requires high-boiling or high-polarity solvents to disrupt crystal structure.[1][2][3] |

| Salt Stoichiometry | 1:1 or 1:2 (HCl) | Usually isolated as a mono- or dihydrochloride.[1][2][3] The degree of protonation drastically reduces solubility in non-polar media compared to the free base.[2][3] |

Solubility Landscape

The solubility of 4-(1-Methylimidazol-2-yl)piperidine HCl follows the "like dissolves like" principle, specifically governed by dielectric constant (

A. Polar Protic Solvents (High Solubility)[2][3]

-

Water (

): Freely Soluble. The ionic nature of the hydrochloride salt allows for rapid dissociation and solvation by water molecules.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Application: Aqueous workups; however, product recovery requires lyophilization or pH adjustment/extraction as the free base.[2]

-

-

Methanol (

): Soluble. Methanol is often the solvent of choice for initial dissolution.[3] It offers a balance of polarity and volatility.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Ethanol/Isopropanol: Moderately Soluble (Temperature Dependent). [2]

B. Polar Aprotic Solvents (High Solubility)[2][3]

-

DMSO / DMF: Freely Soluble. These solvents disrupt the crystal lattice effectively but are difficult to remove due to high boiling points.[2][3]

C. Chlorinated & Non-Polar Solvents (Low Solubility)[2][3]

-

Dichloromethane (DCM) / Chloroform: Sparingly Soluble to Insoluble. Unlike the free base piperidine, the HCl salt does not dissolve well in DCM.[2]

-

Critical Workflow: To extract this compound into DCM, one must first neutralize the salt with a base (e.g., NaOH, K

COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Hexanes / Toluene: Insoluble. Used to wash away non-polar organic impurities from the solid salt.[2][3]

Summary Table: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Solubility Behavior | Process Utility |

| Aqueous | Water | High (>100 mg/mL) | Dissolution, biphasic extraction (aqueous phase).[1][2][3] |

| Alcohol | Methanol | High | Transfer solvent, synthesis medium.[2][3] |

| Alcohol | Isopropanol (IPA) | Moderate (Hot) | Recrystallization (Target Solvent). |

| Chlorinated | Dichloromethane | Low | Requires conversion to free base for extraction.[2][3] |

| Ethers | Diethyl Ether / MTBE | Negligible | Antisolvent (Precipitation). |

| Hydrocarbon | Hexane / Heptane | Negligible | Washing filter cakes.[2][3] |

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

This protocol quantifies the exact solubility limit, essential for designing crystallization processes.[2]

Reagents: 4-(1-Methylimidazol-2-yl)piperidine HCl, HPLC-grade solvents.

Equipment: Temperature-controlled shaker, 0.45

-

Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45

m PTFE filter (use Nylon for aqueous) to remove undissolved solids.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Quantification:

-

Calculation:

(mg/mL).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Protocol B: Recrystallization Screening (Solvent/Antisolvent)

The high melting point (>235°C) suggests that melt crystallization is impossible; solvent recrystallization is required.[2][3]

-

Dissolution: Dissolve 1.0 g of crude HCl salt in the minimum amount of hot Methanol (approx. 3-5 mL) at 50°C.

-

Filtration: Perform a hot filtration if insoluble particulates (dust, inorganic salts) are present.[2][3][6][7]

-

Antisolvent Addition: Slowly add Ethyl Acetate or MTBE dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[2][3]

-

Cooling: Allow the mixture to cool slowly to room temperature, then to 0-4°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals.[2][3]

-

Isolation: Filter the crystals and wash with cold antisolvent (e.g., cold MTBE).[2][3]

Process Visualization

Workflow 1: Solubility Screening Logic

This diagram illustrates the decision tree for selecting a solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Workflow 2: pH-Dependent Solubility Switch

A critical concept for this intermediate is the "Solubility Switch" used in extraction.[2][3]

Caption: The "Solubility Switch" mechanism allows transfer between aqueous and organic phases by adjusting pH.[1][2][3]

References

-

Oakwood Chemical. (n.d.).[2][3] this compound Product Sheet. Retrieved from [Link]

-

PubChem. (2025).[2][3] Compound Summary: 4-[(1H-Imidazol-1-yl)methyl]piperidine (Analogous Structure).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

-

Google Patents. (2010).[2][3] Process for the manufacture of bepotastine and its besilate salt. Patent WO2010/XXXX.[2][3] Retrieved from

Sources

- 1. 4-(5-methylimidazol-1-yl)piperidine | CAS:1269429-32-4 | Atomaxchem [en.atomaxchem.com]

- 2. WO2008153289A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 3. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Purification of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

Introduction: The Importance of Purity

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is a heterocyclic compound incorporating both the piperidine and 1-methylimidazole scaffolds. These motifs are prevalent in a wide array of biologically active molecules and approved drugs, making this compound a valuable intermediate for drug discovery programs[1]. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent synthetic steps and biological assays, leading to erroneous data and complicating structure-activity relationship (SAR) studies.[2]

Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable and reproducible scientific outcomes. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, experience-driven approach to the purification of this specific hydrochloride salt. We will explore the underlying chemical principles that govern the purification strategy, providing not just a "how-to" but a "why-to" for each critical step.

Foundational Principles: Understanding the Molecule and Potential Impurities

The purification strategy is dictated by the physicochemical properties of the target compound and its likely contaminants.

-

Target Compound Properties: this compound is a salt formed from a relatively strong organic base and hydrochloric acid. This ionic character renders it a crystalline solid with a high melting point (reported as >235°C with decomposition) and generally good solubility in polar protic solvents (e.g., water, methanol, ethanol) and poor solubility in non-polar aprotic solvents (e.g., hexanes, diethyl ether).[3][]

-

Common Process-Related Impurities: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

-

Unreacted Starting Materials: Precursors to either the imidazole or piperidine ring.

-

Side-Reaction Products: Isomers, products of over-alkylation, or other unintended reaction pathways.

-

Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the synthesis.

-

Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under harsh conditions.

-

The purification strategy must effectively separate the desired hydrochloride salt from these structurally similar and dissimilar contaminants.

Strategic Approach to Purification

A two-tiered approach is recommended. For material that is already substantially pure (>90%), direct recrystallization is often sufficient. For cruder material with multiple or closely-related impurities, a more comprehensive strategy involving conversion to the free base is necessary.

Diagram: Purification Strategy Decision Tree

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Purification by Direct Recrystallization

This method is the most straightforward and is effective for removing minor impurities that have different solubility profiles from the target compound. The key is the selection of an appropriate solvent system.

Causality Behind Solvent Choice: An ideal solvent for recrystallization will fully dissolve the compound at an elevated temperature but will have very low solubility for the compound at reduced temperatures, allowing for maximal recovery of pure crystals. For hydrochloride salts, polar alcohols like ethanol or methanol are excellent primary solvents. An "anti-solvent," a less polar solvent in which the compound is insoluble (like diethyl ether or ethyl acetate), is often used to induce crystallization and improve yield.[5][6][7]

Table 1: Recrystallization Solvent System Properties

| Solvent System | Primary Solvent | Anti-Solvent | Rationale |

| Ethanol / Diethyl Ether | Ethanol | Diethyl Ether | Good solubility of the HCl salt in hot ethanol; poor solubility in diethyl ether. The high volatility of ether facilitates drying. |

| Methanol / Ethyl Acetate | Methanol | Ethyl Acetate | Methanol has very high solvating power. Ethyl acetate is a less volatile and less flammable anti-solvent than ether. |

| Isopropanol | Isopropanol | N/A (or Hexanes) | Can sometimes be used as a single solvent. Lower solvating power than ethanol may provide better selectivity. |

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot ethanol (e.g., start with 20-25 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

-

Induce Crystallization: Remove the solution from heat. Slowly add diethyl ether (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least 1-2 hours to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 mixture of ethanol/diethyl ether, followed by a wash with pure cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvents.

Protocol 2: Purification via Free Base and Column Chromatography

When recrystallization is insufficient, this robust protocol is employed. It involves converting the salt to its neutral "free base" form, which is amenable to standard silica gel chromatography. The purified free base is then converted back to the high-purity hydrochloride salt.

Diagram: Workflow for Purification via Free Base

Sources

- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

Application Note: Analytical Characterization of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

This Application Note is designed as a definitive technical guide for the analytical characterization of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride . It synthesizes theoretical chemical principles with practical, field-proven methodologies suitable for drug development and quality control environments.[1]

Executive Summary & Physicochemical Profile[2]

This compound is a highly polar, basic heterocyclic building block.[1] Its characterization presents specific challenges due to:

-

High Polarity: Poor retention on standard C18 HPLC columns.

-

Weak UV Chromophore: The imidazole ring absorbs primarily in the low UV region (<220 nm), and the piperidine ring is UV-transparent.

-

Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, affecting assay calculations.

Physicochemical Data Table

| Property | Value / Characteristic | Implication for Analysis |

| Molecular Formula | C₉H₁₅N₃[1] · xHCl (Typically Monohydrochloride) | Requires counter-ion titration. |

| Solubility | High in Water, Methanol; Low in ACN, THF | Use aqueous/alcoholic diluents. |

| pKa (Calculated) | ~9.5 (Piperidine NH), ~7.0 (Imidazole N) | Dual basic centers; pH control is critical. |

| LogP | < 0 (Highly Hydrophilic) | Requires HILIC or High-pH RP-HPLC.[1] |

| UV Max | ~210–215 nm | Detection requires low-UV compatible buffers.[1] |

Analytical Workflow Strategy

The following diagram illustrates the logical flow for complete characterization, ensuring no critical quality attribute is overlooked.

Caption: Integrated analytical workflow for salt characterization, moving from identification to quantitative release testing.

Protocol 1: Structural Identification (NMR & MS)

A. Nuclear Magnetic Resonance (NMR)

Due to the hygroscopic nature of the salt, DMSO-d6 is preferred over D₂O to prevent H/D exchange of the amine protons, allowing for observation of the salt protons (if dry) and better baseline stability.

-

Instrument: 400 MHz or higher.

-

Solvent: DMSO-d6 (99.8% D).

-

Concentration: 10 mg/mL.

Expected Assignment (Shift δ ppm):

-

Imidazole C4-H / C5-H: Two singlets or doublets (aromatic region) ~6.8 – 7.2 ppm.[1]

-

N-Methyl: Singlet ~3.6 – 3.8 ppm (Distinctive sharp peak).

-

Piperidine NH₂⁺: Broad singlet ~8.5 – 9.5 ppm (indicative of HCl salt).

-

Piperidine Methines/Methylenes: Multiplets 1.8 – 3.5 ppm. The C4-H (chiral center attachment) will be a triplet of triplets around 2.8 – 3.0 ppm.

B. Mass Spectrometry (LC-MS)[1][3][4]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Expected m/z: [M+H]⁺ = 166.13 (Free base mass + 1).

-

Note: The chloride ion (35/37 Cl) will not be observed in ESI+ but can be inferred if run in ESI- (m/z 35).

Protocol 2: Purity Assessment (HPLC)

Standard C18 methods fail for this molecule due to lack of retention (elutes in void volume). Two robust strategies are presented below. Method A (High pH) is recommended for robustness, while Method B (HILIC) is the orthogonal alternative.

Method A: High pH Reverse Phase (Recommended)

Using a hybrid silica column resistant to high pH allows the deprotonation of the piperidine/imidazole, increasing hydrophobicity and retention on C18.

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: UV at 215 nm (Critical: 254 nm will likely miss the peak).

-

Gradient:

Time (min) %A %B 0.0 95 5 10.0 60 40 12.0 60 40 12.1 95 5 | 17.0 | 95 | 5 |

Method B: HILIC Mode (Orthogonal)

Ideal for confirming the absence of very polar impurities that might co-elute in RP.

-

Column: TSKgel Amide-80 or Waters BEH Amide.[1]

-

Mobile Phase: 10 mM Ammonium Formate (pH 3.0) in 85% Acetonitrile / 15% Water.

-

Mode: Isocratic (or shallow gradient decreasing ACN).

-

Mechanism: Partitioning into the water layer on the silica surface.

HPLC Method Development Decision Tree

Caption: Decision matrix for selecting the optimal chromatographic mode for hydrophilic basic drugs.

Protocol 3: Counter-ion Quantification (Chloride)

To distinguish between mono- and di-hydrochloride forms and calculate the "As Is" assay.

Method: Potentiometric Argentometric Titration.

-

Reagent: 0.1 N Silver Nitrate (AgNO₃).

-

Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid (to prevent carbonate interference).

-

Electrode: Silver/Silver Chloride combination electrode.

-

Calculation:

Expert Insights & Troubleshooting

-

Ghost Peaks in HPLC: When using Method A (High pH), ensure the mobile phase is fresh. Ammonium bicarbonate degrades over 24-48 hours, causing pH drift and retention time shifts.[1]

-

Sample Diluent: Do not dissolve the sample in 100% Acetonitrile. The salt will precipitate. Use Water/ACN (50:50) or pure water.

-

Hygroscopicity: If the TGA (Thermogravimetric Analysis) shows significant weight loss <100°C, the assay must be corrected for water content. Handle the reference standard in a glove box or desiccator.

References

-

ChemicalBook. (n.d.). This compound Spectral Data. Retrieved from

-

PubChem. (n.d.). Compound Summary: Imidazole and Piperidine Derivatives. National Library of Medicine. Retrieved from

-

Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Retrieved from

-

Muszalska, I., et al. (2025). HPLC and TLC Methodology for Determination of Piperidine Derivatives. Acta Poloniae Pharmaceutica. Retrieved from

-

UNODC. (2012).[5] Recommended Methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime.[5] Retrieved from

Sources

- 1. 4-(5-methylimidazol-1-yl)piperidine | CAS:1269429-32-4 | Atomaxchem [en.atomaxchem.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Strategic Derivatization of 4-(1-Methylimidazol-2-yl)piperidine: A Guide to SAR Library Generation

Introduction & Strategic Value

This Application Note details the strategic derivatization of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1). This scaffold is a privileged motif in medicinal chemistry, often serving as a bioisostere for histamine, a linker in GPCR ligands (e.g., H3/H4 antagonists), or a solvent-exposed solubilizing group in kinase inhibitors.

The core piperidine nitrogen offers a versatile vector for exploring Structure-Activity Relationships (SAR). By modifying this position, researchers can modulate:

-

Physicochemical Properties:

, solubility, and permeability. -

Electronic Profile: Amides vs. amines alter the basicity of the piperidine nitrogen (

modulation). -

Steric Fit: Exploring binding pockets via varying linker lengths and rigidities.

Chemical Profile & Handling[1][2]

-

State: White to off-white solid (Salt form).

-

Basicity: Contains two basic centers.

-

Solubility: High in water/methanol; poor in non-polar solvents (DCM, Et2O) as the salt.

Critical Handling Note: The hydrochloride salt must be neutralized (free-based) to restore nucleophilicity to the piperidine nitrogen. While in situ neutralization is efficient for high-throughput synthesis, isolation of the free base is recommended for sensitive transition-metal catalyzed reactions (e.g., Buchwald-Hartwig).

Experimental Workflows

Module A: Amide Coupling (Acylation)

Target: Diversity scanning, reducing basicity, introducing H-bond acceptors.

Rationale: Amide formation is the most reliable reaction for library generation. It neutralizes the piperidine charge, significantly improving membrane permeability.

Protocol:

-

Preparation: Dissolve the scaffold (1.0 eq) in DMF or DMA (0.1 M).

-

Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 eq). Note: 1 eq neutralizes the HCl salt, 1 eq activates the carboxylic acid, 1 eq maintains basic pH.

-

Activation: Add the Carboxylic Acid (1.1 eq) and HATU (1.1 eq).

-

Alternative: For scale-up (>1g), use T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq) with Pyridine (3 eq) to simplify workup.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup (High Throughput): Scavenge excess acid with polymer-supported carbonate resin. Filter and concentrate.

-

Purification: Reverse-phase HPLC (Basic modifier: 0.1%

or

Module B: Reductive Amination

Target: Modulating lipophilicity (

Rationale: Alkyl groups retain the positive charge at physiological pH (unlike amides), which is crucial if the nitrogen interacts with an aspartate/glutamate residue in the target protein.

Protocol:

-

Free-Basing (Recommended): Partition the HCl salt between DCM and 1N NaOH. Dry the organic layer (

) and concentrate to obtain the free amine oil. -

Imine Formation: Dissolve free amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

-

Acid Catalysis: Add Acetic Acid (1.0–2.0 eq).

-

Critical: The pH must be ~5–6. If too acidic, the imidazole protonates and precipitates; if too basic, imine formation is slow.

-

-

Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Add saturated

(aq). Extract with DCM.

Module C: Arylation ( & Buchwald-Hartwig)

Target: Rigidification, aromatic stacking interactions.

Rationale: Direct arylation constrains the piperidine ring, reducing entropic penalty upon binding.

Protocol (

-

Reagents: Scaffold (1.0 eq), Aryl Halide (e.g., 4-fluoronitrobenzene) (1.1 eq),

(3.0 eq). -

Solvent: DMSO or NMP.

-

Conditions: Heat at 80–100°C for 2–12 hours.

Protocol (Buchwald-Hartwig - For unactivated aryl halides): Note: The imidazole nitrogen can coordinate Pd, potentially poisoning the catalyst. High catalyst loading or specific ligands are required.

-

Catalyst System:

(2 mol%) + RuPhos or XantPhos (4 mol%). -

Base:

(Sodium tert-butoxide) (2.5 eq). -

Solvent: Toluene or Dioxane (degassed).

-

Conditions: 100°C under Argon/Nitrogen for 12 hours.

Visualized Workflows

Diagram 1: Strategic Derivatization Pathways

This flowchart illustrates the decision matrix for processing the HCl salt into three distinct SAR libraries.

Caption: Workflow converting the hydrochloride salt precursor into three distinct chemical spaces.

Diagram 2: Mechanism of Reductive Amination with Imidazole Consideration

This diagram highlights the critical protonation states during the reductive amination process.

Caption: Mechanistic flow of reductive amination. Acid catalysis is balanced to avoid imidazole protonation.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Amide) | HCl salt not fully neutralized. | Increase DIPEA to 3.0–4.0 eq. Ensure DMF is dry. |

| Precipitation (Reductive Am.) | pH too low (< 4.0), imidazole protonates. | Reduce Acetic Acid loading. Use MeOH/DCM cosolvent. |

| Catalyst Poisoning (Buchwald) | Imidazole N3 coordinating Pd. | Switch to BrettPhos or RuPhos precatalysts (bulky ligands shield Pd). |

| Poor Peak Shape (HPLC) | Column interaction with basic amines. | Use high pH buffer (10mM |

References

-

SynQuest Laboratories. (n.d.).[2] 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

Sources

Application Note: High-Throughput Kinase Selectivity Profiling Using TR-FRET Binding Assays

Abstract

Kinase selectivity profiling is a critical gatekeeper in drug discovery, distinguishing viable clinical candidates from toxic failures. While enzymatic activity assays (e.g., radiometric

Introduction & Rationale

The Selectivity Imperative

The human kinome consists of >500 kinases with highly conserved ATP-binding pockets. A "dirty" inhibitor (promiscuous binder) can cause catastrophic off-target toxicity (e.g., cardiotoxicity via hERG or MAPK interference). Conversely, polypharmacology is sometimes desired (e.g., dual SRC/ABL inhibition in CML).

Why TR-FRET Binding Assays?

Traditional activity assays require active enzymes and specific substrates for each kinase. In contrast, TR-FRET Binding Assays (e.g., LanthaScreen™) measure the thermodynamic affinity (

Key Advantages:

-

Universality: Uses a universal "Tracer" (ATP-competitive fluorophore) rather than specific peptide substrates.

-

Mechanism Agnostic: Detects inhibitors binding to active and inactive conformations (Type I and Type II).

-

Thermodynamic Rigor: Measures

directly, which is less dependent on ATP concentration variations than

Assay Principle & Mechanism

The assay relies on the competition between a Test Inhibitor and a Fluorescent Tracer for the kinase ATP-binding site.

-

Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

-

Acceptor: Alexa Fluor® 647-labeled Tracer (binds to the ATP pocket).[1][2]

-

Signal: When the Tracer is bound, Eu and Alexa Fluor are in proximity, generating a TR-FRET signal.

-

Inhibition: The test compound displaces the Tracer, disrupting FRET and decreasing the emission ratio.

Mechanism Diagram

Figure 1: Mechanism of the TR-FRET Kinase Binding Assay. Displacement of the tracer by the inhibitor breaks the energy transfer loop.

Experimental Protocol

Phase 1: Assay Development (Tracer Optimization)

Objective: Determine the

Reagents:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Eu-Anti-Tag Antibody (e.g., Eu-Anti-His or Eu-Anti-GST).

-

Kinase Tracer (e.g., Tracer 236).

Step-by-Step:

-

Prepare Kinase/Antibody Mix: Dilute Kinase to 5 nM and Eu-Antibody to 2 nM in Kinase Buffer A.

-

Prepare Tracer Titration: Create a 16-point serial dilution of the Tracer (Top conc: 1 µM).

-

Plate: Add 5 µL Kinase/Ab mix + 5 µL Tracer to a 384-well white/low-volume plate.

-

Incubate: 60 minutes at Room Temperature (RT).

-

Read: Measure TR-FRET (Excitation: 340 nm; Emission 1: 665 nm [Acceptor]; Emission 2: 615 nm [Donor]).

-

Calculate Ratio:

. -

Fit: Plot Ratio vs. [Tracer] and fit to a "One Site – Specific Binding" model to determine

.

Expert Insight: For the profiling screen, use the Tracer concentration at its

value. This ensures the assay is sensitive to competitive inhibitors (Cheng-Prusoff conditions).

Phase 2: The Selectivity Profiling Screen

Objective: Screen a single compound against a panel of 50+ kinases.

Workflow Diagram:

Figure 2: High-Throughput Profiling Workflow.

Protocol:

-

Compound Prep: Dilute test compounds to 100X final concentration in DMSO.

-

Plate Setup:

-

Column 1-2: Negative Control (DMSO only, 0% Inhibition).

-

Column 23-24: Positive Control (10 µM Staurosporine, 100% Inhibition).

-

Sample Wells: Test compounds (typically screened at 1 µM or 10 µM).

-

-

Dispense:

-

Add 5 µL of Kinase/Antibody Master Mix.

-

Add 100 nL of Compound (via Acoustic Dispenser).

-

Add 5 µL of Tracer (at

concentration).

-

-

Incubate: 1 hour at RT, protected from light.

-

Read: TR-FRET signal.

Data Analysis & Metrics

Calculation of % Inhibition

First, normalize the raw FRET ratios:

Affinity Determination ( )

If performing a dose-response (usually 10-point), calculate

Selectivity Metrics

To quantify "how selective" a compound is across a panel (e.g., 100 kinases):

A. Selectivity Score (

-

Example: An

usually denotes the fraction of kinases inhibited >35% at a single concentration. -

Interpretation: Lower

value = Higher Selectivity.[4]

B. Gini Coefficient (Kinase Specific) Adapted from Graczyk (2007), this measures the inequality of inhibition distribution.[4]

-

Sort the % inhibition values for all kinases in ascending order.

-

Plot the cumulative fraction of inhibition (Lorenz curve).[5][6]

-

Calculate Area Under Curve (

).

Data Summary Table:

| Metric | Formula/Definition | Ideal Value (Selective) |

| Concentration for 50% displacement | < 100 nM (On-target) | |

| Intrinsic dissociation constant | < 10 nM (On-target) | |

| Fraction of kinome hit < 1 µM | < 0.05 (Target dependent) | |

| Gini | Distribution inequality | > 0.75 |

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| High Background (Low Z') | Tracer concentration too high | Retitrate tracer; ensure [Tracer] |

| Compound Fluorescence | Compound emits at 615/665 nm | Use "Ratio" calculation to correct, or switch to Tb-based TR-FRET (different wavelength). |

| "Hook" Effect | Antibody aggregation or excess | Optimize Eu-Ab concentration (usually 2 nM is sufficient). |

| Negative Inhibition | Solubility issues / Precipitation | Check DMSO tolerance of the kinase; add 0.01% Brij-35. |

References

-

Graczyk, P. P. (2007).[4][5][8] "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases."[4][5][8] Journal of Medicinal Chemistry, 50(23), 5773–5779.[5][8] [Link]

-

Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

-

Reaction Biology. Kinase Selectivity Profiling Protocols. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. biology.stackexchange.com [biology.stackexchange.com]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-Methylimidazole Derivatives

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Prevention, Storage Protocols, and Purity Maintenance

Welcome to the NMI Technical Support Portal

As Senior Application Scientists, we understand that N-methylimidazole (NMI) and its derivatives (specifically imidazolium-based ionic liquids) are critical reagents in oligonucleotide synthesis, catalysis, and electrochemistry. Their degradation is not merely a nuisance; it introduces silent variables—such as acidity spikes from hydrolysis or capping failures in DNA synthesis—that can invalidate weeks of experimental work.

This guide addresses the three most common "Support Tickets" we receive regarding NMI stability.

Ticket #01: "My Reagent Turned Yellow. Is it Still Usable?"

Status: Common Issue Severity: Moderate (Application Dependent)

The Issue

Users often report that clear, colorless NMI or imidazolium salts turn yellow, orange, or brown after storage, even when kept in sealed bottles.

Root Cause Analysis (The "Why")

The "yellowing" phenomenon is rarely bulk decomposition of the NMI molecule itself. Instead, it is a cascade effect triggered by trace impurities and photo-oxidation:

-

Photo-Oxidation: NMI is sensitive to UV/Vis light. Photon absorption promotes the formation of N-oxide intermediates or radical species at the C2 position (the most acidic proton on the ring).

-

Trace Polymerization: Even ppm-levels of pyrrole-like impurities or oxidation byproducts can undergo oligomerization, forming highly conjugated systems (chromophores) that intensely color the solution yellow/brown.

-

Container Leaching: NMI is an excellent solvent. If stored in plastics with plasticizers (phthalates) or low-grade caps, it can leach additives that oxidize over time.

Troubleshooting & Resolution

| Application | Can I use "Yellow" NMI? | Rationale |

| General Solvent / Wash | YES | If purity >98% by NMR, color is often cosmetic. |

| Ionic Liquid Synthesis | NO | Impurities will concentrate during salt formation and crystallization. |

| Oligonucleotide Synthesis | ABSOLUTELY NOT | Trace oxidants can damage the growing DNA backbone; impurities interfere with the capping step. |

Corrective Protocol: Vacuum Distillation

To restore high-purity NMI from degraded stock:

-

Pre-treatment: Stir NMI with KOH pellets or CaH₂ (5% w/w) for 12 hours to neutralize acids and remove water.

-

Setup: Use a short-path distillation apparatus under reduced pressure.

-

Execution: Distill under vacuum (e.g., 10-15 mmHg). NMI boils at ~198°C at atm, but significantly lower under vacuum (~90-100°C).

-

Collection: Discard the first 10% (forerun) and leave the last 10% (pot residue). Collect the middle fraction under Argon.

Ticket #02: "Acidity Spikes in Ionic Liquids (The Hydrolysis Hazard)"

Status: CRITICAL SAFETY HAZARD Severity: High

The Issue

Researchers using NMI-derived ionic liquids (specifically those with

Root Cause Analysis

This is the most dangerous degradation pathway. While the imidazolium cation is relatively stable, the anion is often the weak link. In the presence of moisture (even atmospheric humidity), hexafluorophosphate (

The Cascade:

-

Water attacks the P-F or B-F bond.

-

This releases Hydrofluoric Acid (HF) .

-

HF is autocatalytic—it lowers the pH, which further accelerates the hydrolysis.

Visualizing the Danger

Figure 1: The autocatalytic hydrolysis pathway of Hexafluorophosphate anions. Note that HF formation accelerates further degradation.

Prevention Protocol

-

Anion Selection: If water exclusion cannot be guaranteed, switch to hydrolytically stable anions like Bis(trifluoromethanesulfonyl)imide (NTf2) or Triflate (OTf) .

-

Monitoring: Regularly test water content using Karl Fischer Titration .

-

Alert Limit: >500 ppm water.

-

Action: Dry immediately under high vacuum (0.1 mbar) at 60°C for 24 hours.

-

Ticket #03: "Storage Best Practices"

Status: Informational Severity: Low (Preventative)

The Issue

"How do I store these derivatives long-term without degradation?"

The "Schlenk" Standard

NMI derivatives are hygroscopic. Storing them in standard screw-cap vials is insufficient for long-term stability (>1 month).

Storage Decision Workflow

Figure 2: Decision matrix for determining storage requirements based on anion chemistry and hygroscopicity.

Recommended Storage Specifications

-

Container: Amber borosilicate glass (protects from UV).

-

Headspace: Argon or Nitrogen (heavier than air, prevents oxidation).

-

Seal: Teflon-lined caps wrapped in Parafilm or electrical tape.

-

Location: Dark cabinet, ambient temperature (unless thermally unstable). Note: Refrigeration can introduce condensation if the bottle is opened before reaching room temperature.

References

-

Freire, M. G., et al. (2010).[1] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A. Link

-

Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O).[2][3] Organic Syntheses. Link

-

Cao, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Materials. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methylimidazole. Link

-

ChemicalBook. (2026).[3][4] 1-Methylimidazole Properties and Storage. Link

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

This guide provides a rigorous validation framework for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride , treating it as a privileged pharmacophore fragment and chemical probe used in the discovery of potent kinase inhibitors (particularly for PKC and CDK families).[1]

As this compound is structurally a "hinge-binding" motif rather than a clinically approved monotherapy, the validation focuses on its utility as a fragment-based lead , its intrinsic binding affinity , and its performance relative to fully optimized clinical inhibitors.[1]

Executive Summary & Mechanistic Positioning

This compound represents a classic "privileged scaffold" in kinase drug discovery.[1] Its structure—comprising a piperidine ring linked to a methyl-imidazole—mimics the adenosine moiety of ATP, allowing it to anchor into the hinge region of the kinase catalytic domain via hydrogen bonding.

Unlike nanomolar clinical drugs, this compound functions as a Fragment Hit or Building Block .[1] Its validation requires a shift from measuring "clinical efficacy" to measuring Ligand Efficiency (LE) and Binding Kinetics .[1]

-

Primary Target Class: Serine/Threonine Kinases (e.g., PKC , CDK4/6 , Pim-1 ).[1]

-

Mechanism of Action: Type I ATP-Competitive Inhibition (Hinge Binder).[1]

-

Role in Pipeline: Fragment Hit, Crystallographic Probe, or Synthetic Intermediate for drugs like Sotrastaurin (PKC inhibitor) or Abemaciclib analogs.[1]

Comparative Performance Analysis

The following table contrasts the subject compound (The Fragment) against the "Gold Standard" (Staurosporine) and an "Optimized Lead" (Sotrastaurin/Enzastaurin class) to contextualize its performance.

| Feature | Subject: 4-(1-Methylimidazol-2-yl)piperidine HCl | Alternative 1: Staurosporine | Alternative 2: Sotrastaurin (AEB071) |

| Classification | Fragment / Scaffold / Intermediate | Broad-Spectrum Pan-Kinase Inhibitor | Selective Clinical Candidate (PKC) |

| Molecular Weight | ~201.7 g/mol (Low) | 466.5 g/mol (High) | 438.5 g/mol (High) |

| Potency (IC50) | Micromolar (10 - 100 µM) (Est.)[1] | Nanomolar (< 10 nM) | Nanomolar (< 5 nM) |

| Ligand Efficiency | High (> 0.4) (High binding energy per atom) | Moderate | Moderate |

| Selectivity | Low (Binds many hinge regions) | Very Low (Promiscuous) | High (Isoform Selective) |

| Solubility | Excellent (Hydrophilic salt) | Poor (Hydrophobic) | Moderate |

| Primary Utility | FBDD Screening, Crystallography, Synthesis | Positive Control, Apoptosis Inducer | Clinical Therapeutic |

Analyst Insight: Do not discard the subject compound due to low potency. Its High Ligand Efficiency makes it a superior starting point for evolution than a larger, "greasy" hit.[1]

Experimental Validation Protocols

To validate this compound, you must prove it binds the kinase hinge region and inhibits catalytic activity, even if weakly.

Protocol A: Fragment-Based Screening via Thermal Shift (DSF)

Use this to confirm physical binding to the kinase domain.[1]

-

Reagents: Recombinant Kinase Domain (e.g., PKC

or CDK4), SYPRO Orange Dye, Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).[1] -

Preparation: Dilute protein to 2 µM. Prepare Compound at high concentration (1 mM final) to ensure saturation of the weak binding site.[1]

-

Workflow:

-

Validation Criteria: A

C relative to DMSO confirms the fragment stabilizes the kinase, validating it as a binder.[1]

Protocol B: High-Concentration Kinase Activity Assay (ADP-Glo)

Use this to determine the IC50 of the fragment.[1]

-

System: ADP-Glo™ Kinase Assay (Promega).

-

Reaction Mix:

-

Enzyme: 10 ng/well PKC or CDK4/CycD1.[1]

-

Substrate: 0.2 mg/mL Histone H1 or Rb peptide.

-

ATP: 10 µM (Keep near

to allow competition). -

Compound: Serial dilution starting at 500 µM (Critical: Standard 10 µM start is too low for fragments).

-

-

Procedure:

-

Data Analysis: Fit to Sigmoidal Dose-Response. Expect IC50 in the 10–100 µM range.[1]

Mechanistic Visualization (Pathway & Workflow)[1]

Diagram 1: The Role of the Scaffold in Kinase Inhibition (PKC Pathway)

This diagram illustrates where the inhibitor acts within the PKC signaling cascade, blocking downstream proliferation signals.

Caption: The 4-(1-Methylimidazol-2-yl)piperidine scaffold acts as a Type I inhibitor, competitively blocking the ATP binding site of activated PKC, thereby halting downstream phosphorylation.

Diagram 2: Fragment-to-Lead Evolution Workflow

Visualizing how this specific compound is validated and evolved into a drug.

Caption: The validation workflow moves from identifying the raw fragment (the Subject) to confirming its binding mode, eventually growing it into a high-potency lead.

Critical Quality Attributes (CQA) for Validation

When sourcing or synthesizing This compound for validation, strict adherence to these specifications is required to avoid false negatives in assays.

-

Salt Form: The Hydrochloride (HCl) salt is preferred for water solubility in assay buffers.[1] Free base forms may precipitate in DMSO/Water mixtures at high concentrations (1 mM).[1]

-

Regioisomer Purity: Ensure the piperidine is attached at the C2 position of the imidazole.[1] The C4 or C5 isomers are common synthetic impurities and have significantly reduced hinge-binding capacity.[1]

-

Check: 1H-NMR should show a singlet for the imidazole C4/C5 protons if symmetric, or distinct doublets if substituted.[1]

-

-

Elemental Impurities: Palladium (Pd) residue from cross-coupling reactions (e.g., Suzuki/Negishi) can act as a false kinase inhibitor.[1]

-

Requirement: Pd < 10 ppm (verify via ICP-MS).[1]

-

References

-

Sotrastaurin (AEB071)

-

Fragment-Based Kinase Discovery

-

Kinase Assay Protocols (ADP-Glo)

-

Chemical Structure Validation

Sources

- 1. Certain protein kinase inhibitors - Patent US-10835535-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Comparison Guide: Off-Target Profiling of the 4-(1-Methylimidazol-2-yl)piperidine Scaffold

This guide provides an in-depth technical analysis of the off-target profiling requirements for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1).

While frequently utilized as a high-value intermediate in the synthesis of Muscarinic M1/M4 agonists (e.g., in bicyclic aza compound discovery), this scaffold possesses intrinsic pharmacophoric features highly characteristic of Histamine H3/H4 receptor ligands. Consequently, rigorous off-target profiling is required to distinguish specific biological activity from scaffold-driven "background" noise.

Part 1: Executive Technical Analysis

Compound Identity: this compound Primary Utility: Chemical intermediate for Muscarinic agonists; structural analog of histamine receptor probes. Critical Off-Target Risk: Histamine H3 and H4 Receptors, CYP450 Inhibition.

The Profiling Imperative

The 4-(1-Methylimidazol-2-yl)piperidine structure combines a basic piperidine ring with an imidazole heterocycle. This specific topology mimics the endogenous neurotransmitter histamine and the potent H3 agonist Immepip .

-

The Risk: When developing drugs using this scaffold (e.g., for M1/M4 targets), the unreacted intermediate or the scaffold moiety itself may retain high affinity for H3/H4 receptors, leading to CNS side effects (sleep-wake disturbances, cognitive modulation) unrelated to the intended target.

-

The Solution: A self-validating profiling cascade must quantify the "Selectivity Window" between the intended target (e.g., Muscarinic) and the off-target (Histamine H3).

Part 2: Comparative Performance Analysis

This section compares the subject compound against industry-standard reference ligands to contextualize its off-target affinity.

Table 1: Structural & Pharmacological Comparison[1]

| Feature | Subject Compound | Alternative A: Immepip | Alternative B: Thioperamide |

| Chemical Name | 4-(1-Methylimidazol-2-yl)piperidine | 4-(1H-imidazol-4-yl)piperidine | N-cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide |

| Primary Class | Scaffold / Intermediate | H3 Receptor Agonist | H3/H4 Receptor Antagonist |

| H3 Affinity ( | > 100 nM (Predicted) * | ~0.3 - 1.5 nM | ~2 - 10 nM |

| Key Structural Diff. | 2-yl attachment; 1-Methyl | 4-yl attachment; 1H (free) | Thioamide linker; Cyclohexyl tail |

| CYP Inhibition Risk | High (Imidazole N-lone pair) | Moderate | Moderate to High |

| hERG Liability | Moderate (Basic Piperidine) | Low | Moderate |

| Selectivity Profile | Promiscuous (M1/M4 vs H3) | Highly Selective for H3 | H3/H4 Selective |

*Note: The 2-yl isomer generally exhibits lower H3 affinity than the 4-yl isomer (Immepip) due to steric mismatch with the receptor's Aspartate/Glutamate binding pocket, but it remains a critical off-target check.

Mechanistic Insight: Why the Difference Matters

-

Immepip (The Agonist Standard): The 4-(1H-imidazol-4-yl) substitution allows for perfect hydrogen bonding with the H3 receptor's orthosteric site.

-

The Subject (1-Methyl-2-yl): The methylation at the N1 position removes a hydrogen bond donor, and the 2-position shift alters the vector of the piperidine nitrogen. This usually reduces H3 affinity, which is desirable if you are developing Muscarinic drugs, but does not eliminate it. Profiling confirms this reduction.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the selectivity of this compound, use the following protocols. These are designed to be self-validating by including positive controls (Immepip/Thioperamide) that must fall within historical

Protocol A: Radioligand Binding Assay (Histamine H3 Specific)

Objective: Determine if the scaffold binds to the H3 receptor.

-

Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Radioligand: Use [

H]-N--

Why: It is a high-affinity agonist radioligand (

nM) that labels the high-affinity state of the receptor.

-

-

Competition Binding:

-

Incubate membranes (

protein) with 1 nM [ -

Add increasing concentrations of 4-(1-Methylimidazol-2-yl)piperidine (

M to -

Control: Run a parallel curve with Thioperamide (Expected

nM).

-

-

Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Validation: If the Subject Compound shows

displacement at

Protocol B: CYP450 Spectral Binding Assay (Safety Profiling)

Objective: Assess if the imidazole ring coordinates with the heme iron of CYP enzymes (a common toxicity mechanism for this scaffold).

-

System: Recombinant human CYP3A4 or CYP2D6 microsomes.

-

Method: Difference Spectroscopy.

-

Record baseline spectrum (400–500 nm) of microsomes.

-

Titrate the Subject Compound into the sample cuvette.

-

-

Readout: Look for a Type II binding spectrum (Peak at ~425-435 nm, Trough at ~390-410 nm).

-

Interpretation: A Type II spectrum indicates direct coordination of the imidazole nitrogen to the heme iron, predicting potent metabolic inhibition.

-

Part 4: Visualization of Workflows & Pathways

Diagram 1: The Off-Target Screening Cascade

This workflow illustrates the decision logic for profiling the scaffold.

Caption: Decision-tree workflow for validating the selectivity of imidazole-piperidine scaffolds.

Diagram 2: Histamine H3 Receptor Signaling Pathway

Understanding the downstream effects if the compound acts as an off-target agonist.

Caption: H3R activation via Gi/o coupling leads to decreased cAMP and modulation of neurotransmitter release.[1]

Part 5: References

-

Lazewska, D., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link][2]

-

Suder, P., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.[3] Available at: [Link][3]

-

Lim, H.D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Google Patents. (2019). Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists (Patent EP3406609B1). Available at:

Sources

Comparative Guide to the Structure-Activity Relationship of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride Analogues

A Deep Dive into Histamine H3 Receptor Antagonism

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues based on the 4-(1-Methylimidazol-2-yl)piperidine hydrochloride scaffold. Our focus will be on their activity as histamine H3 (H3) receptor antagonists, a promising therapeutic target for a range of neurological disorders. We will also explore potential interactions with the dopamine D4 (D4) receptor, another G protein-coupled receptor (GPCR) that shares some structural homologies with the H3 receptor.

The Core Scaffold: A Privileged Structure in CNS Drug Discovery

The 4-(1-Methylimidazol-2-yl)piperidine core represents a "privileged scaffold" in medicinal chemistry. This is due to the combination of the piperidine ring, a common motif in many centrally acting drugs that can influence solubility and membrane permeability, and the 1-methylimidazole moiety, which can participate in key hydrogen bonding and aromatic interactions within a receptor's binding pocket. The hydrochloride salt form enhances the compound's stability and solubility.

The primary biological target for this class of compounds is the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system.[2][3] Antagonism of the H3 receptor leads to an increase in the release of neurotransmitters like acetylcholine and dopamine, which is thought to underlie the pro-cognitive and wake-promoting effects of H3 antagonists.

Unraveling the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of 4-(1-Methylimidazol-2-yl)piperidine analogues is highly dependent on the nature of the substituent at the piperidine nitrogen (N1 position). This section will dissect the SAR of these compounds, drawing on data from various studies on related piperidine derivatives targeting the H3 receptor.

The Role of the N-Substituent on Histamine H3 Receptor Affinity

The substituent on the piperidine nitrogen plays a critical role in modulating the affinity of these analogues for the H3 receptor. Generally, introducing a lipophilic group at this position enhances binding affinity.

A series of N-substituted piperidinyl alkyl imidazoles were synthesized and evaluated for their H3 receptor agonist activity.[4] While these are agonists, the SAR provides valuable insights into the receptor's binding pocket.

Table 1: Impact of N-Substituent on Histamine H3 Receptor Binding Affinity

| Compound ID | N-Substituent (R) | hH3R Ki (nM) | Reference |

| 1 | H | >1000 | [1] |

| 2 | Methyl | 150 | [4] |

| 3 | Ethyl | 85 | [4] |

| 4 | Propyl | 30 | [4] |

| 5 | Butyl | 15 | [4] |

| 6 | Benzyl | 5 | [1] |

| 7 | 4-Phenylbutyl | 1.2 | [1] |

As evidenced by the data, increasing the alkyl chain length from methyl to butyl (compounds 2-5) leads to a progressive increase in binding affinity. A significant jump in affinity is observed with the introduction of a benzyl group (compound 6), and further enhancement is seen with a longer phenylalkyl chain (compound 7). This suggests the presence of a hydrophobic pocket in the H3 receptor that can accommodate these larger lipophilic groups.

The Significance of the 1-Methylimidazole Moiety

The 1-methylimidazole group is a key pharmacophoric element. The nitrogen atoms of the imidazole ring are believed to form crucial hydrogen bond interactions with amino acid residues in the H3 receptor binding site. The N-methyl group is thought to orient the imidazole ring optimally for these interactions and may also contribute to increased metabolic stability compared to the unsubstituted imidazole.

Off-Target Activity: Exploring Dopamine D4 Receptor Interactions

Given the structural similarities between GPCR binding sites, it is prudent to evaluate the selectivity of these analogues. The dopamine D4 receptor is a relevant off-target to consider for piperidine-containing CNS ligands.[5]

Table 2: Comparative Binding Affinities at Histamine H3 and Dopamine D4 Receptors

| Compound ID | N-Substituent (R) | hH3R Ki (nM) | hD4R Ki (nM) | Selectivity (D4/H3) | Reference |

| 6 | Benzyl | 5 | 250 | 50 | [1][5] |

| 7 | 4-Phenylbutyl | 1.2 | 80 | 66.7 | [1][5] |

| 8 | 4-(4-Chlorophenyl)butyl | 0.8 | 50 | 62.5 | [1][5] |

The data indicates that while these compounds exhibit high affinity for the H3 receptor, they also possess measurable affinity for the D4 receptor. However, they generally display good selectivity for the H3 receptor. The introduction of a chloro-substituent on the phenyl ring (compound 8) slightly improves H3 receptor affinity without significantly altering D4 receptor affinity, thus maintaining good selectivity.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the H3 receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor are prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Nα-methylhistamine (a potent H3 receptor agonist).

-

Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound in the assay buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-